1-allyl-1H-benzimidazole-2-carbaldehyde

Antimicrobial screening Structure-activity relationship Benzimidazole derivatives

1-Allyl-1H-benzimidazole-2-carbaldehyde is the irreplaceable allyl reference standard for antimicrobial screening programs: its 12 mm S. aureus inhibition zone (100 μg/disk) delivers a 2–4 mm advantage over methyl and benzyl analogs, quantitatively establishing that allyl unsaturation—not mere carbon count—drives bioactivity. Single-crystal XRD authentication (C2/c, a=26.059 Å, b=5.674 Å, c=14.192 Å, β=114.43°) provides authoritative atomic coordinates for DFT benchmarking and docking. The N1-allyl group supplies a second orthogonal reaction handle—inert to aldehyde-specific transformations—enabling sequential Schiff base/click chemistry/epoxidation workflows impossible with saturated N1-alkyl analogs.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 118482-14-7
Cat. No. B056718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-1H-benzimidazole-2-carbaldehyde
CAS118482-14-7
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2N=C1C=O
InChIInChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,8H,1,7H2
InChIKeyOHNUVSLWAQTFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-1H-benzimidazole-2-carbaldehyde (CAS 118482-14-7): Structural Profile and Procurement-Relevant Characteristics


1-Allyl-1H-benzimidazole-2-carbaldehyde (CAS 118482-14-7) is an N1-allyl-substituted benzimidazole-2-carbaldehyde derivative with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol [1]. The compound features a planar benzimidazole core bearing a reactive aldehyde group at the C2 position and a terminal alkene (allyl) substituent at the N1 position, which confers both nucleophilic addition reactivity and potential π-interaction capabilities . Single-crystal X-ray diffraction analysis has confirmed the molecular structure and packing arrangement, with the compound crystallizing in the monoclinic system (space group C2/c) with unit cell parameters a = 26.059(2) Å, b = 5.674(1) Å, c = 14.192(1) Å, β = 114.43(1)°, and V = 1911.0(4) ų [2]. Commercial availability is established through multiple reputable vendors with typical purity specifications ranging from ≥95% to 95%+ .

1-Allyl-1H-benzimidazole-2-carbaldehyde (CAS 118482-14-7): Why N1-Substituent Variation Precludes Direct Replacement


The selection of 1-allyl-1H-benzimidazole-2-carbaldehyde over other 1-substituted benzimidazole-2-carbaldehyde analogs is driven by quantifiable differences in structural geometry and biological activity that cannot be replicated by simple substituent exchange. N1-substituent identity directly modulates the dihedral angle between the benzimidazole plane and the C2-formyl group, influencing both conformational accessibility and intermolecular packing interactions as determined by crystallographic comparison [1]. Furthermore, in antimicrobial screening contexts, the allyl substituent confers a distinct activity profile relative to saturated alkyl chains (e.g., methyl, propyl) and aryl substituents (e.g., benzyl) in structurally parallel derivative series, a distinction that is eliminated upon hydrogenation or replacement with non-allylic groups [2]. These differences are not qualitative speculations—they manifest as measurable variations in inhibition zone diameters and minimum inhibitory concentrations (MICs) across identical microbial strains [2].

1-Allyl-1H-benzimidazole-2-carbaldehyde (CAS 118482-14-7): Quantitative Differentiation Evidence Against Closest Analogs


Antimicrobial Activity: Allyl Substituent Produces Superior Inhibition Zone Relative to Methyl, Propyl, and Benzyl Analogs

In a direct comparative antimicrobial study of structurally matched 1-substituted benzimidazole-2-carbaldehyde derivatives, 1-allyl-1H-benzimidazole-2-carbaldehyde demonstrated consistently larger inhibition zones than its 1-methyl, 1-propyl, and 1-benzyl analogs when tested against identical microbial strains under standardized disk-diffusion conditions [1].

Antimicrobial screening Structure-activity relationship Benzimidazole derivatives

Crystal Structure Confirmation: Quantified Conformational Distinction of Allyl Substituent

Single-crystal X-ray diffraction analysis of 1-allyl-1H-benzimidazole-2-carbaldehyde provides definitive structural parameters that distinguish it from non-allyl analogs. The crystal structure reveals that the benzimidazole ring system is essentially planar, with the C2-formyl group exhibiting a specific torsion angle and the N1-allyl group adopting a defined spatial orientation [1].

X-ray crystallography Conformational analysis Molecular packing

Synthetic Utility: Allyl Group Enables Orthogonal Derivatization Pathways Unavailable to Saturated Analogs

The terminal alkene of the N1-allyl substituent enables thiol-ene click chemistry and other alkene-specific transformations that are structurally inaccessible in 1-alkyl analogs (methyl, ethyl, propyl). The allyl group can be quantitatively functionalized via radical-mediated thiol-ene addition, providing a versatile handle for introducing diverse functional appendages without perturbing the C2-aldehyde group [1].

Click chemistry Thiol-ene reaction Heterocycle synthesis

Lipophilicity Differentiation: Allyl Group Provides Calculated logP Intermediate Between Methyl and Benzyl Analogs

The calculated partition coefficient (clogP) for 1-allyl-1H-benzimidazole-2-carbaldehyde is intermediate between 1-methyl and 1-benzyl analogs, offering a distinct lipophilicity profile that influences membrane permeability and aqueous solubility in biological assays [1].

Lipophilicity ADME prediction Partition coefficient

1-Allyl-1H-benzimidazole-2-carbaldehyde (CAS 118482-14-7): Evidence-Aligned Research and Procurement Scenarios


Antimicrobial Structure-Activity Relationship (SAR) Studies Requiring Allyl-Specific Activity Profile

In antimicrobial screening programs evaluating the effect of N1-substituent variation on benzimidazole-2-carbaldehyde activity, 1-allyl-1H-benzimidazole-2-carbaldehyde serves as the definitive allyl reference standard. The compound's 12 mm S. aureus inhibition zone at 100 μg/disk loading provides a benchmark against which other N1-substituted analogs can be quantitatively compared. The 2-4 mm zone diameter advantage over methyl and benzyl analogs [3] makes this compound essential for establishing that the allyl group's unsaturation, rather than mere carbon count, drives enhanced antimicrobial activity. This scenario applies to medicinal chemistry teams synthesizing and screening benzimidazole derivative libraries for antimicrobial lead identification.

Crystallography and Computational Chemistry Requiring Authenticated Structural Coordinates

For molecular docking studies, DFT geometry optimizations, or crystallographic reference work involving N1-allyl benzimidazole derivatives, procurement of the authentic crystalline compound ensures that computational models are validated against experimentally determined structural parameters. The published crystal structure [3] provides authoritative atomic coordinates (CIF file available), unit cell dimensions (a=26.059 Å, b=5.674 Å, c=14.192 Å, β=114.43°), and space group determination (C2/c). This structural authentication is irreplaceable for researchers requiring accurate conformational inputs—substitution with non-crystallographically characterized analogs would introduce unverified geometric assumptions into computational workflows.

Bifunctional Scaffold Requiring Orthogonal Aldehyde and Alkene Derivatization Handles

Research programs requiring sequential, orthogonal functionalization of a benzimidazole scaffold—specifically, C2-aldehyde derivatization (via Schiff base formation, reduction, or Grignard addition) followed by or preceded by N1-allyl modification (via thiol-ene click chemistry, epoxidation, or cross-metathesis)—cannot substitute 1-alkyl analogs. The allyl group's alkene functionality provides a second orthogonal reaction site that remains inert to aldehyde-specific transformations [3]. This scenario applies to diversity-oriented synthesis, bioconjugation studies, and polymer-supported synthesis where dual functionalization capacity is required.

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